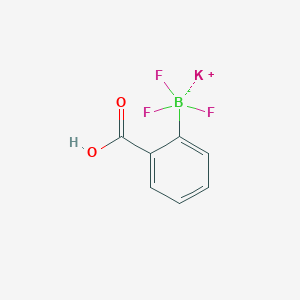
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10F3N·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of (2-(Trifluoromethyl)cyclobutyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
(2-(Trifluoromethyl)cyclobutyl)methanamine+HCl→(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of thieno[2,3-d]pyrimidine-6-carboxamides, which are studied for their potential as androgen receptor modulators.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects.
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)cyclobutyl)methanamine: The parent compound without the hydrochloride salt.
Thieno[2,3-d]pyrimidine-6-carboxamides: Compounds synthesized using (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride as a building block.
Aminopyridinyl pyrazolecarboxamides: Another class of compounds that can be synthesized using this compound.
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable building block in the synthesis of biologically active compounds and specialty chemicals.
Properties
Molecular Formula |
C6H11ClF3N |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-4(5)3-10;/h4-5H,1-3,10H2;1H |
InChI Key |
KXEKIJDPFPSBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



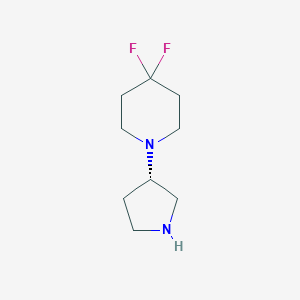

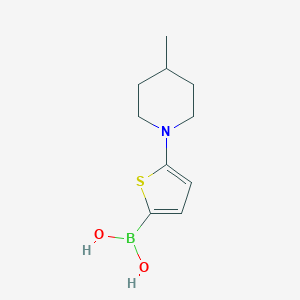
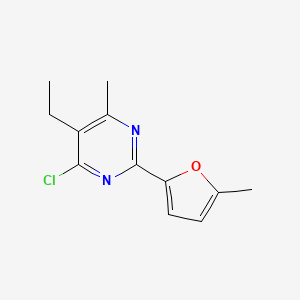

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
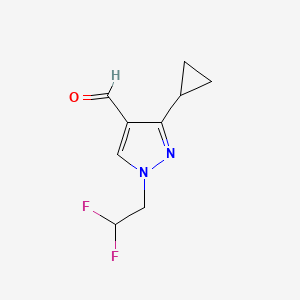
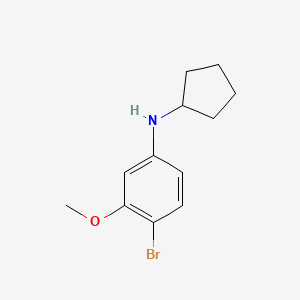
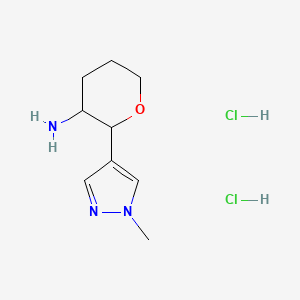
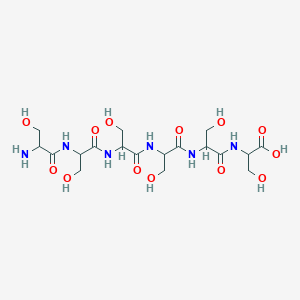
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
